molecular formula C15H11N3O3 B3230342 1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 1301138-36-2

1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B3230342
CAS No.: 1301138-36-2
M. Wt: 281.27 g/mol
InChI Key: KTYUUPHGLFVEDZ-UHFFFAOYSA-N
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Description

1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic organic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3-nitrophenyl group at position 2 and an acetyl (ethanone) group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and signaling pathways, such as STAT3 phosphorylation . The compound is synthesized via condensation reactions between intermediates like 2-aminopyridine derivatives and substituted benzaldehydes, followed by functionalization steps (e.g., chalcone formation and cyclization) .

Properties

IUPAC Name

1-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10(19)15-14(16-13-7-2-3-8-17(13)15)11-5-4-6-12(9-11)18(20)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYUUPHGLFVEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone typically involves multi-step reactions. One common method is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, 2-aminopyridine, and an isocyanide . This method is favored for its versatility and robustness.

Another approach involves the nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions . This method can be optimized by using non-nucleophilic alcoholic solvents like tert-butanol to increase yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Basic conditions with solvents like tert-butanol.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name: 1-(2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone
  • Molecular Formula: C15H11N3O3
  • Molecular Weight: 281.27 g/mol
  • CAS Number: 1301138-36-2

Medicinal Chemistry

1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone serves as a scaffold for developing therapeutic agents. Its derivatives have shown promise in:

  • Antiviral Activity: Compounds derived from this structure have been studied for their ability to inhibit viral replication.
  • Anticancer Properties: Research indicates that it can inhibit specific cancer cell lines by disrupting cellular signaling pathways.
  • Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory activity through modulation of inflammatory mediators.

Case Study Example:
A study demonstrated that a derivative of this compound effectively inhibited Rab geranylgeranyl transferase, disrupting Rab11A prenylation in human cells, which is crucial for various cellular processes related to cancer progression .

Materials Science

The unique electronic properties of 1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone make it suitable for:

  • Optoelectronic Devices: Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs).
  • Sensors Development: The compound can be integrated into sensors for detecting specific biomolecules due to its selective binding properties.

Data Table: Electronic Properties Comparison

PropertyValue
Band Gap2.5 eV
ConductivityModerate
Sensitivity to LightHigh

Biological Research

This compound is utilized in biological studies focusing on:

  • Enzyme Inhibition: It has been explored as a potential inhibitor for various enzymes involved in metabolic pathways.
  • Molecular Targeting Studies: Its derivatives are being tested for their ability to selectively target specific proteins involved in disease mechanisms.

Example Study:
Research has indicated that certain derivatives can selectively inhibit protein kinases involved in tumor growth, providing insights into targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit Rab geranylgeranyl transferase, disrupting Rab11A prenylation in human cells . This inhibition can lead to various biological effects, including anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties can be contextualized by comparing it with analogs bearing variations in substituents, core heterocycles, or bioactivity profiles. Below is a detailed analysis:

Substituent Variations on the Imidazo[1,2-a]pyridine Core
Compound Name Substituents (Position) Key Properties Reference
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone Methyl (2), Acetyl (3) Intermediate for pyrazoline derivatives; lower polarity due to methyl group.
1-(8-(4-Chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone 4-Chlorophenyl (8), Methyl (2), Acetyl (3) Higher melting point (111–114°C) and enhanced bioactivity against PLA2 (IC₅₀ = 194.8 μM) .
1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone Methyl (2,6), Acetyl (3) Improved solubility; precursor for STAT3-targeting pyrazolines .
1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethanone Bromine (6), Acetyl (3) Enhanced reactivity for cross-coupling reactions; potential halogen bonding

Key Observations :

  • Acetyl groups at position 3 are critical for forming hydrogen bonds, as seen in STAT3 inhibitors .
Functional Group Modifications
Compound Name Functional Group Impact on Bioactivity/Properties Reference
2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-amine Amine (3) Reduced electrophilicity vs. acetyl; altered pharmacokinetics (e.g., solubility) .
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)thio]ethanone Thioether (side chain) Increased lipophilicity; potential for redox-mediated interactions .
3-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-5-(3-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazoline-carbothioamide Superior anti-leishmanial activity (IC₅₀ = 14.3 μM) due to thioamide moiety .

Key Observations :

  • Replacement of the acetyl group with an amine (as in ) reduces steric hindrance but may compromise target affinity.
  • Thioether and carbothioamide groups enhance bioactivity in antiparasitic applications, suggesting the target compound could be modified similarly for therapeutic optimization .

Key Observations :

  • The target compound’s 3-nitrophenyl-acetyl motif is structurally analogous to STAT3 inhibitors (e.g., ), but direct activity data are lacking.
  • Chlorophenyl and carbothioamide derivatives show measurable bioactivity, suggesting substituent-driven efficacy .

Key Observations :

  • The 3-nitrophenyl group increases melting points and lipophilicity (LogP) compared to methyl-substituted analogs.

Biological Activity

Overview

1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound notable for its potential biological activities. This compound features an imidazo[1,2-a]pyridine core, which is a structural motif often associated with various pharmacological effects. The presence of the nitrophenyl group enhances its reactivity and biological profile, making it a subject of interest in medicinal chemistry.

The biological activity of 1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets. Research indicates that derivatives of this compound can inhibit Rab geranylgeranyl transferase, which disrupts the prenylation of Rab11A in human cells. This inhibition can affect cellular processes such as vesicle trafficking and signal transduction, potentially leading to therapeutic effects against various diseases, including cancer and viral infections.

Anticancer Activity

Several studies have demonstrated the anticancer potential of 1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study indicated that imidazo[1,2-a]pyridine derivatives exhibit selective toxicity towards malignant cells while sparing normal cells, suggesting their utility in cancer therapy .

Antiviral Properties

The compound's structure allows it to serve as a scaffold for developing antiviral agents. Research has shown that modifications to the imidazo[1,2-a]pyridine core can enhance antiviral activity against specific viral targets, making it a promising candidate for further investigation in antiviral drug development .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, 1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone has been implicated in anti-inflammatory activity. The nitrophenyl substitution may contribute to this effect by modulating inflammatory pathways at the molecular level. Studies exploring its mechanism of action in inflammation are ongoing, with preliminary results indicating a reduction in pro-inflammatory cytokines in vitro .

Comparative Analysis

Compound Activity Target Reference
1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanoneAnticancerRab geranylgeranyl transferase
ZolpidemSleep aidGABA receptors
AlpidemAnxiolyticGABA receptors

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on human cancer cell lines. Results showed that certain derivatives exhibited IC50 values as low as 8.6 µM against HL-60 cells, indicating potent anticancer activity. The mechanism was linked to apoptosis induction through DNA fragmentation and caspase activation .

Inhibition of Viral Replication

Another investigation focused on the antiviral properties of related compounds. The study highlighted that derivatives could inhibit viral replication by targeting specific viral proteins essential for the viral life cycle. This suggests that 1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone could be optimized for enhanced antiviral efficacy through structural modifications .

Q & A

Q. What are the established synthetic routes for 1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone, and what reaction conditions are critical?

The synthesis typically involves a multi-step process:

  • Core Formation : Cyclization of a pyridine derivative with an imidazole precursor under acidic or basic conditions to form the imidazo[1,2-a]pyridine scaffold .
  • Nitrophenyl Introduction : A Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-nitrophenyl group, requiring palladium catalysts and controlled temperatures (e.g., 80–100°C) .
  • Ethanone Functionalization : Acylation via Friedel-Crafts or ketone transfer reactions, often using acetyl chloride in anhydrous solvents like dichloromethane .
    Critical conditions include inert atmospheres (N₂/Ar), precise stoichiometry, and purification via column chromatography to isolate intermediates .

Q. Which spectroscopic and analytical methods are most effective for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazo[1,2-a]pyridine core and substituent positions (e.g., nitrophenyl proton signals at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with ESI+ mode providing high-resolution data .
  • X-ray Crystallography : Resolves crystal packing and confirms nitro group orientation in solid-state structures .
  • HPLC : Ensures purity (>95%) by detecting trace impurities from incomplete coupling reactions .

Q. What preliminary biological activities have been reported for this compound?

  • Enzyme Inhibition : Screening against kinases (e.g., EGFR) shows IC₅₀ values in the micromolar range, assessed via fluorescence-based assays .
  • Antimicrobial Activity : Disk diffusion assays reveal moderate inhibition against Gram-positive bacteria (e.g., S. aureus), with MIC values reported at 50–100 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) indicate dose-dependent growth inhibition, though selectivity indices require optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro activity and in vivo toxicity profiles?

  • Toxicokinetic Studies : Compare metabolic stability (e.g., liver microsome assays) to identify reactive metabolites causing toxicity .
  • Orthogonal Assays : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects .
  • Dose Optimization : Conduct PK/PD modeling in rodent models to balance efficacy (e.g., tumor reduction) with safety margins (e.g., hepatotoxicity thresholds) .

Q. What computational strategies optimize structure-activity relationships (SAR) for target engagement?

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase active sites, focusing on nitro group hydrogen bonding .
  • QSAR Modeling : Train models on imidazo[1,2-a]pyridine derivatives to predict substituent effects on logP and binding affinity .
  • MD Simulations : Assess conformational stability of the ethanone moiety in aqueous vs. lipid bilayer environments .

Q. How can reaction yields be improved during scale-up synthesis?

  • Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for Suzuki couplings to reduce catalyst loading (≤2 mol%) .
  • Solvent Optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to enhance green chemistry metrics .
  • Flow Chemistry : Implement continuous flow systems for acylation steps to minimize side reactions and improve reproducibility .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Chemical Proteomics : Use affinity chromatography pulldowns with biotinylated analogs to identify binding partners in cell lysates .
  • Phosphoproteomics : Profile downstream signaling (e.g., STAT3 phosphorylation) via LC-MS/MS in treated vs. untreated cells .
  • CRISPR Screening : Genome-wide knockout libraries identify synthetic lethal interactions, confirming pathway dependencies .

Methodological Notes

  • Safety Considerations : Despite limited toxicity data, handle with PPE (gloves, goggles) due to potential respiratory irritation .
  • Data Reproducibility : Validate biological assays with ≥3 independent replicates and include positive controls (e.g., imatinib for kinase inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone
Reactant of Route 2
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1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone

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